REACTION_CXSMILES
|
[CH3:1][Mg]Br.[CH3:4][C:5]1[CH:10]=[C:9]([OH:11])[CH:8]=[CH:7][C:6]=1[C:12]([CH3:14])=[O:13].[Cl-].[NH4+]>O1CCCC1>[CH3:14][C:12]([C:6]1[CH:7]=[CH:8][C:9]([OH:11])=[CH:10][C:5]=1[CH3:4])([OH:13])[CH3:1] |f:2.3|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C[Mg]Br
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC(=C1)O)C(=O)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-40 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was slowly added dropwise at −78° C
|
Type
|
TEMPERATURE
|
Details
|
After heating to 0° C.
|
Type
|
STIRRING
|
Details
|
the solution was stirred for one hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
The reaction solution was extracted with organic solvent
|
Type
|
WASH
|
Details
|
washed
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
purified
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(O)C1=C(C=C(C=C1)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 80.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |